molecular formula C21H14ClN3 B2608711 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1472062-94-4

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B2608711
CAS No.: 1472062-94-4
M. Wt: 343.81
InChI Key: JKHCVYDYGWHIFJ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a biphenyl group, a phenyl group, and a chlorine atom attached to the triazine ring

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate biphenyl and phenyl derivatives with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of substituted triazine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines or oxidized to form various oxidized derivatives.

    Coupling Reactions: The biphenyl and phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, such as inhibitors or activators of specific enzymes or receptors. Its interactions with biological targets can provide insights into biochemical pathways and processes.

    Medicine: Potential applications in drug discovery and development, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for medicinal chemistry research.

    Industry: Used in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine:

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its applications in the synthesis of herbicides and pharmaceuticals.

    2,4,6-Tri(phenyl)-1,3,5-triazine: Used in the development of advanced materials and as a ligand in coordination chemistry.

The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCVYDYGWHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472062-94-4
Record name 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
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